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Compound of Interest

Compound Name: 3-Methoxybenzoyl chloride

Cat. No.: B122103 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Methoxybenzoyl chloride is an acylating agent that can be used to introduce the 3-

methoxybenzoyl group onto the N-terminus of an amino acid or peptide. This modification can

be employed to synthesize N-acylated amino acids, which are valuable intermediates in

organic synthesis and may serve as building blocks for creating peptide derivatives with

specific biological activities. While the related 4-methoxybenzoyl (Mob) group is sometimes

used as a protecting group in peptide synthesis, the utility of the 3-methoxybenzoyl group as a

temporary protecting group is not well-documented in publicly available literature. The primary

application demonstrated is the N-acylation of amino acid esters in solution-phase synthesis.
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Property Value

IUPAC Name 3-methoxybenzoyl chloride

Synonyms m-Anisoyl chloride

CAS Number 1711-05-3[1]

Molecular Formula C₈H₇ClO₂

Molecular Weight 170.59 g/mol [1]

Appearance Clear colorless to pale yellow liquid[1]

Boiling Point 123-125 °C @ 15 mmHg[1]

Density 1.214 g/mL[1]

Applications in Synthesis
The primary documented application of 3-methoxybenzoyl chloride in a context related to

peptide synthesis is the N-acylation of amino acid esters. This reaction creates a stable amide

bond, resulting in an N-(3-methoxybenzoyl) amino acid derivative. These derivatives can be

used in further synthetic steps or for biological screening.

One specific example found in the literature is the synthesis of N-(3-methoxybenzoyl)-L-valine

methyl ester, which was achieved with a notable yield.
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Protocol 1: Synthesis of N-(3-methoxybenzoyl)-L-valine
methyl ester
This protocol details the solution-phase N-acylation of an amino acid ester using 3-
methoxybenzoyl chloride.

Materials:

L-valine methyl ester

3-Methoxybenzoyl chloride

Triethylamine (Et₃N)

Dichloromethane (CH₂Cl₂)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Anhydrous sodium sulfate (Na₂SO₄)

Magnetic stirrer and stir bar

Round-bottom flask

Separatory funnel

Rotary evaporator

Procedure:

Reaction Setup: In a round-bottom flask, dissolve L-valine methyl ester (1.0 eq) in

dichloromethane.

Base Addition: Add triethylamine (2.0 eq) to the solution and stir.

Acylation: Slowly add 3-methoxybenzoyl chloride (1.0 eq) to the stirred solution at room

temperature.
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Reaction Monitoring: Stir the reaction mixture overnight at room temperature. The progress

of the reaction can be monitored by thin-layer chromatography (TLC).

Workup:

Add dichloromethane to the reaction mixture.

Wash the organic layer with a saturated aqueous solution of NH₄Cl.

Separate the organic layer and extract the aqueous phase with dichloromethane.

Combine the organic fractions.

Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄, filter,

and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: Purify the resulting crude product by column chromatography on silica gel.

Mandatory Visualizations
Synthesis of N-(3-methoxybenzoyl)-L-valine methyl ester
Workflow

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b122103?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Starting Materials

Reaction

Workup & Purification

Final Product

L-valine methyl ester

Dissolve L-valine methyl ester
and Triethylamine in CH2Cl2

3-Methoxybenzoyl chloride

Add 3-Methoxybenzoyl chloride
and stir overnight

Triethylamine

Aqueous wash with NH4Cl

Extract with CH2Cl2

Dry over Na2SO4 and concentrate

Column Chromatography

N-(3-methoxybenzoyl)-L-valine
methyl ester

Click to download full resolution via product page

Caption: Workflow for the synthesis of N-(3-methoxybenzoyl)-L-valine methyl ester.
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Discussion and Limitations
The available scientific literature provides a clear, albeit isolated, example of 3-
methoxybenzoyl chloride's use for the N-acylation of an amino acid ester. However, for this

reagent to be broadly applicable in stepwise peptide synthesis as a protecting group, a reliable

and selective method for the deprotection of the 3-methoxybenzoyl group is essential.

Extensive searches did not yield specific protocols for the cleavage of the 3-methoxybenzoyl

amide bond under conditions compatible with standard peptide synthesis strategies (e.g.,

acidic, basic, or reductive cleavage without degrading the peptide backbone).

General methods for amide hydrolysis, such as strong acid or base treatment at elevated

temperatures, are typically too harsh for peptide synthesis as they would also cleave the

peptide bonds. Without a documented selective deprotection method, the 3-methoxybenzoyl

group should be considered a permanent modification rather than a temporary protecting group

for the N-terminus in peptide synthesis.

Furthermore, there is a lack of data on the application of N-(3-methoxybenzoyl) amino acids in

solid-phase peptide synthesis (SPPS), including coupling efficiencies and the potential for side

reactions. Therefore, while 3-methoxybenzoyl chloride can be used to create N-terminally

modified amino acids, its role as a versatile tool in the broader field of peptide synthesis

remains unestablished. Further research would be required to develop a suitable deprotection

strategy and to evaluate its compatibility with modern peptide synthesis workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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